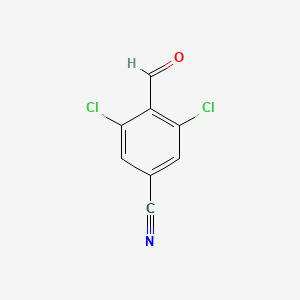![molecular formula C12H8ClN3O2 B595630 5-Chlor-10-methylpyrimido[4,5-b]chinolin-2,4(3H,10H)-dion CAS No. 137347-70-7](/img/structure/B595630.png)
5-Chlor-10-methylpyrimido[4,5-b]chinolin-2,4(3H,10H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a heterocyclic compound that belongs to the pyrimidoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione makes it an interesting subject for research in various scientific fields.
Wissenschaftliche Forschungsanwendungen
5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione has several scientific research applications, including:
Medicinal Chemistry: This compound exhibits potential antifungal, antimalarial, anticancer, antiviral, antihistaminic, antioxidant, antimicrobial, and anti-inflammatory activities.
Biological Studies: Its diverse biological activities make it a valuable compound for studying various biological processes and disease mechanisms.
Industrial Applications: The compound’s unique chemical properties can be leveraged in the development of new materials and industrial processes.
Biochemische Analyse
Biochemical Properties
It is known that pyrimido[4,5-b]quinolones, the family to which this compound belongs, have significant interactions with various enzymes, proteins, and other biomolecules . These interactions are crucial for their biological activities .
Cellular Effects
Compounds in the pyrimido[4,5-b]quinolones family have been reported to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione typically involves a multi-component reaction. One common method is the three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . This method allows for the facile synthesis of pyrimidoquinolinediones with various substituents on the benzene ring, using commercially available anilines . The reaction is carried out under reflux conditions in chloroform, with trityl chloride (TrCl) as a neutral catalyst .
Industrial Production Methods
Industrial production of 5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione may involve similar multi-component reactions, scaled up to meet production demands. The use of efficient and commercially available catalysts like trityl chloride ensures high yields and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the pyrimidoquinoline scaffold .
Wirkmechanismus
The mechanism of action of 5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione include other pyrimidoquinoline derivatives, such as:
- 5-(2-chlorophenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione
- 3-methyl-10-alkyl-5-chloropyrimido[4,5-b]quinoline-2,4-diones
Uniqueness
The uniqueness of 5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione lies in its specific substituents and structural configuration, which contribute to its distinct biological activities and chemical properties.
Eigenschaften
IUPAC Name |
5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2/c1-16-7-5-3-2-4-6(7)9(13)8-10(16)14-12(18)15-11(8)17/h2-5H,1H3,(H,15,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSUEMUITSWYPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C1=NC(=O)NC3=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676475 |
Source


|
| Record name | 5-Chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137347-70-7 |
Source


|
| Record name | 5-Chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
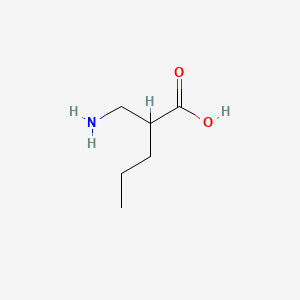
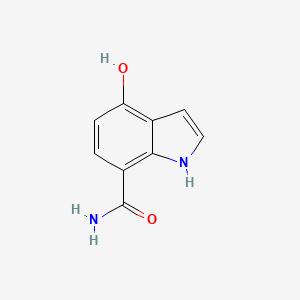

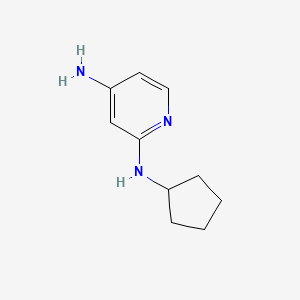

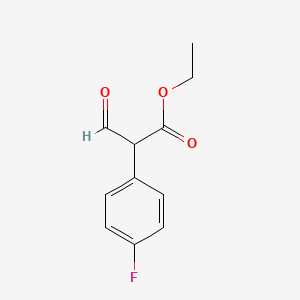


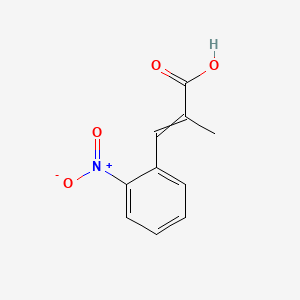
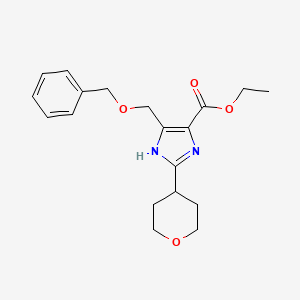
![7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B595566.png)

